molecular formula C8H15BrO B13161404 2-(Bromomethyl)-2-ethyloxane

2-(Bromomethyl)-2-ethyloxane

Cat. No.: B13161404
M. Wt: 207.11 g/mol
InChI Key: DYKDPXRVZFKPSK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-ethyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound features a bromomethyl group and an ethyl group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-ethyloxane typically involves the bromination of 2-ethyloxane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent product quality and yield. The use of advanced reactors and automation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-2-ethyloxane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted oxanes.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl-ethyloxane, while oxidation with potassium permanganate could produce a hydroxymethyl-ethyloxane.

Scientific Research Applications

2-(Bromomethyl)-2-ethyloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-ethyloxane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles, facilitating the modification of molecular structures. This reactivity is exploited in the synthesis of complex organic compounds and in the modification of biomolecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a bromomethyl group and an ethyl group on an oxane ring. This structure provides a balance of reactivity and stability, making it versatile for various chemical transformations and applications.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

2-(bromomethyl)-2-ethyloxane

InChI

InChI=1S/C8H15BrO/c1-2-8(7-9)5-3-4-6-10-8/h2-7H2,1H3

InChI Key

DYKDPXRVZFKPSK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCO1)CBr

Origin of Product

United States

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